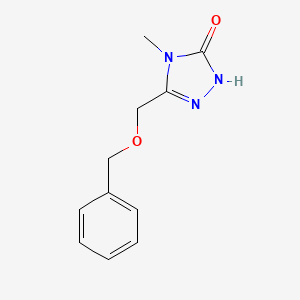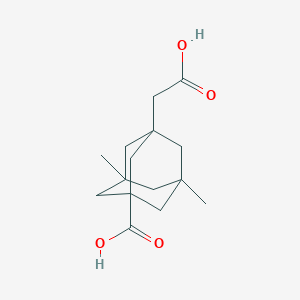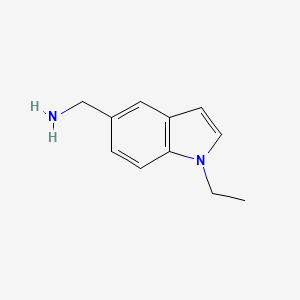
tert-butyl N-(4-carbamothioylphenyl)carbamate
Descripción general
Descripción
“tert-butyl N-(4-carbamothioylphenyl)carbamate” is a chemical compound with the CAS Number: 1339931-27-9 . Its molecular weight is 252.34 . The IUPAC name of this compound is tert-butyl 4-(aminocarbothioyl)phenylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(4-carbamothioylphenyl)carbamate” is 1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15) . This code provides a specific textual identifier for the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Carbocyclic Analogues : The compound has been used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
- Crystal Structure Examination : Studies on similar tert-butyl carbamates have been conducted to understand their crystal structures, providing insights into the molecular arrangements and bonding interactions (Baillargeon et al., 2017).
Chemical Reactivity and Synthesis Methods
- Metalation and Alkylation Studies : Research has explored the metalation between nitrogen and silicon in tert-butyl carbamate derivatives, leading to efficient reactions with various electrophiles (Sieburth et al., 1996).
- Catalytic Synthesis Processes : The compound has been utilized in rhodium-catalyzed enantioselective additions, demonstrating its role in complex chemical syntheses (Storgaard & Ellman, 2009).
Applications in Organic Chemistry
- Intermediate for Biologically Active Compounds : Tert-butyl carbamates have been synthesized as intermediates in the production of various biologically active compounds (Zhao et al., 2017).
- Palladium-Catalyzed Reactions : Studies have investigated palladium-catalyzed cross-coupling reactions involving tert-butyl carbamate, highlighting its utility in organic synthesis (Qin et al., 2010).
Molecular Interactions and Bonding
- Hydrogen Bond Studies : The interaction of tert-butyl carbamate derivatives through hydrogen bonds has been a subject of study, aiding in understanding molecular architectures (Das et al., 2016).
Mecanismo De Acción
Target of Action
It is known that carbamates often interact with enzymes such as acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Mode of Action
Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings .
Biochemical Pathways
Carbamates, in general, can affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
Carbamates are generally well-absorbed in the body and are distributed throughout, with metabolism occurring primarily in the liver .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of the nervous system, resulting in various physiological effects .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of carbamates .
Propiedades
IUPAC Name |
tert-butyl N-(4-carbamothioylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLJRQBLJRFROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-carbamothioylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)



![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)
![8-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098576.png)
![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B3098581.png)






